Ethyl(pyridin-3-ylmethyl)carbamate
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Overview
Description
Ethyl(pyridin-3-ylmethyl)carbamate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of carbamic acid and contains a pyridine ring, which is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(pyridin-3-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-3-ylmethanol is replaced by the ethoxycarbonyl group from ethyl chloroformate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl(pyridin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Ethyl(pyridin-3-ylmethyl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl(pyridin-3-ylmethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl(pyridin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Ethyl(pyridin-3-ylmethyl)carbamate can be compared with other carbamate derivatives, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(pyridin-2-ylmethyl)carbamate: The pyridine ring is attached at the 2-position instead of the 3-position.
Ethyl(pyridin-4-ylmethyl)carbamate: The pyridine ring is attached at the 4-position instead of the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
2737-83-9 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl N-(pyridin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12) |
InChI Key |
YOTDMWXSBNBZBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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